molecular formula C45H80O2 B167305 Cholesteryl stearate CAS No. 35602-69-8

Cholesteryl stearate

Cat. No.: B167305
CAS No.: 35602-69-8
M. Wt: 653.1 g/mol
InChI Key: XHRPOTDGOASDJS-XNTGVSEISA-N
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Description

Cholesteryl stearate is a chemical compound formed by the esterification of cholesterol with stearic acid. It is a type of cholesteryl ester, which are esters of cholesterol and fatty acids. This compound is known for its role in biological systems, particularly in lipid metabolism and storage. It has a molecular formula of C₄₅H₈₀O₂ and a molecular weight of 653.12 g/mol .

Mechanism of Action

Target of Action

Cholesteryl stearate, also known as cholesterol stearate, is a stearic acid ester of cholesterol . It primarily targets the cellular cholesterol homeostasis . The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification — a process in which cholesterol is converted to neutral cholesteryl esters .

Mode of Action

This compound interacts with its targets by being part of the cholesterol homeostasis. It is involved in the esterification process where cholesterol is converted to neutral cholesteryl esters . This conversion is crucial for the storage of cholesterol in lipid droplets or for secretion as constituents of lipoproteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the cholesterol homeostasis. This pathway involves the biosynthesis, uptake, export, and esterification of cholesterol . This compound is a product of the esterification process, which is a key part of this pathway .

Pharmacokinetics

It is known that lipid nanoparticles, such as this compound, have a plasmatic half-life of approximately 30 minutes . These nanoparticles distribute in the liver and, surprisingly, in the steroid-rich organs adrenals and ovaries .

Result of Action

The result of this compound’s action is the formation of neutral cholesteryl esters, which are crucial for the storage of cholesterol in lipid droplets or for secretion as constituents of lipoproteins . This plays a vital role in maintaining cellular and systemic functions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the physical state of the compound can influence its stability and efficacy.

Safety and Hazards

Cholesteryl stearate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Cholesteryl stearate participates in various biochemical reactions. It interacts with enzymes such as cholesterol ester transfer proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . The interaction between this compound and CETP plays a crucial role in the modulation of cholesterol homeostasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cholesterol levels. For instance, it has been found that lipid droplets of the fatty streak of atherosclerotic lesions are probably nearly pure cholesteryl ester . This suggests that this compound may play a role in the development of atherosclerosis.

Molecular Mechanism

The mechanism of action of this compound is largely associated with its role in cholesterol homeostasis. It exerts its effects at the molecular level through binding interactions with biomolecules such as CETP . The inhibition of CETP has been shown to be a sound strategy to prevent and treat the development of coronary heart disease .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the stability and degradation of this compound may vary depending on its physical state.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the inhibition of cholesteryl ester transfer protein (CETP) is a promising strategy to achieve higher HDL levels . Drugs with acceptable side-effects for CETP-inhibition do not yet exist .

Metabolic Pathways

This compound is involved in the cholesterol homeostasis pathway. It interacts with enzymes such as CETP, which plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it is involved in the transfer of cholesteryl esters among lipoproteins, mediated by CETP . This suggests that this compound may interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

It is known that cholesterol, from which this compound is derived, predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically proceeds under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride .

Industrial Production Methods: In industrial settings, this compound is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reaction is often conducted at elevated temperatures.

    Hydrolysis: Enzymatic hydrolysis is carried out using cholesterol esterase under physiological conditions.

Major Products:

    Oxidation: Cholesteryl hydroperoxides and secondary oxidation products.

    Hydrolysis: Cholesterol and stearic acid.

Comparison with Similar Compounds

Cholesteryl stearate is one of several cholesteryl esters. Similar compounds include:

Uniqueness: this compound is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to cholesteryl esters with unsaturated fatty acids, such as cholesteryl oleate and cholesteryl linoleate .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPOTDGOASDJS-XNTGVSEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018693
Record name Cholesteryl stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35602-69-8
Record name Cholesteryl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35602-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol-, octadecanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl stearate
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Record name Cholesteryl stearate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3-β-yl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHOLESTERYL STEARATE
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Record name cholest-5-en-3beta-yl octadecanoate
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cholesteryl stearate?

A1: this compound has a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 653.2 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: While specific spectroscopic data isn't extensively provided in these papers, studies using techniques like Fourier transform infrared (FTIR) spectroscopy [] and nuclear magnetic resonance (NMR) [] have been conducted. FTIR analysis can identify functional groups like the ester bond, while NMR provides insights into the structure and dynamics of this compound in various environments.

Q3: How stable is this compound in nanoemulsions?

A3: Research shows that nanoemulsions prepared with this compound as a major core component exhibited long-term stability over 237 days []. This suggests its potential as a stable component in drug delivery formulations.

Q4: How does the stability of this compound nanoemulsions compare to those made with other cholesteryl esters?

A4: While all three nanoemulsion types (cholesteryl oleate, cholesteryl linoleate, and this compound) remained stable for a long duration, significant differences in their pH changes over time were observed. This compound nanoemulsions demonstrated smaller decreases in pH compared to the others, indicating greater stability in terms of pH [].

Q5: Does this compound readily form solid solutions with other compounds?

A5: Research indicates that the solid-state miscibility of this compound with other saturated chain cholesteryl esters is influenced by factors like crystal packing and molecular volume, as determined through electron diffraction and calorimetric measurements []. While it can form solid solutions with certain cholesteryl esters like palmitate, it tends to form eutectics with others like myristate.

Q6: Can you elaborate on the interaction between this compound and tRNA ligases?

A7: Studies revealed a significant enrichment of cholesteryl 14-methylhexadecanoate, a related cholesteryl ester, in purified tRNA ligases. Extracting these enzymes with organic solvents led to a loss of their catalytic activity, which was then restored by adding back cholesteryl 14-methylhexadecanoate. This suggests a specific and crucial role of this compound, and potentially related cholesteryl esters like this compound, in the proper functioning of these enzymes [].

Q7: Have there been any computational studies on this compound?

A7: While specific computational studies focusing solely on this compound are not mentioned within these papers, research utilizing techniques like molecular dynamics simulations could be relevant in understanding its interactions with other molecules, particularly in biological systems.

Q8: How does the structure of this compound influence its properties compared to other cholesteryl esters?

A9: The length and saturation of the fatty acid chain in cholesteryl esters play a significant role in their properties. For instance, this compound, with its long saturated stearic acid chain, exhibits different solubility, molecular packing, and interactions with enzymes compared to esters with shorter or unsaturated chains like cholesteryl oleate or cholesteryl linoleate [, , ].

Q9: What are some strategies for improving the bioavailability of this compound?

A10: Formulating this compound as solid dispersions in polyethylene glycol 6000 or with surfactants like sorbitan monolaurate has been shown to reduce presystemic inactivation and enhance its oral absorption efficiency [].

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